1-(6-Fluoroisoquinolin-5-yl)ethan-1-one

Lipophilicity ADME prediction Fluorine effect

1-(6-Fluoroisoquinolin-5-yl)ethan-1-one (CAS 1367742-04-8) is a synthetic, low-molecular-weight (189.19 g·mol⁻¹) fluorinated isoquinoline derivative characterized by an acetyl substituent at the 5-position and a fluorine atom at the 6-position of the bicyclic ring system. This specific 5,6-disubstitution pattern differentiates it from other fluoroisoquinoline ethanone regioisomers and renders it a versatile intermediate for constructing 6-fluoro-5-functionalized isoquinoline scaffolds—motifs that appear in multiple kinase inhibitor programs and Rho-kinase-targeted patent families where the spatial relationship between the C5 substituent and the C6 fluorine is functionally critical.

Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
Cat. No. B12847565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoroisoquinolin-5-yl)ethan-1-one
Molecular FormulaC11H8FNO
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC2=C1C=CN=C2)F
InChIInChI=1S/C11H8FNO/c1-7(14)11-9-4-5-13-6-8(9)2-3-10(11)12/h2-6H,1H3
InChIKeyMAEXHMDANSWZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Fluoroisoquinolin-5-yl)ethan-1-one: A 5-Acetyl-6-fluoroisoquinoline Building Block for Targeted Heterocyclic Synthesis and Kinase Probe Development


1-(6-Fluoroisoquinolin-5-yl)ethan-1-one (CAS 1367742-04-8) is a synthetic, low-molecular-weight (189.19 g·mol⁻¹) fluorinated isoquinoline derivative characterized by an acetyl substituent at the 5-position and a fluorine atom at the 6-position of the bicyclic ring system . This specific 5,6-disubstitution pattern differentiates it from other fluoroisoquinoline ethanone regioisomers and renders it a versatile intermediate for constructing 6-fluoro-5-functionalized isoquinoline scaffolds—motifs that appear in multiple kinase inhibitor programs and Rho-kinase-targeted patent families where the spatial relationship between the C5 substituent and the C6 fluorine is functionally critical [1].

5,6-Disubstituted isoquinoline scaffold construction
Regioselective synthesis of kinase inhibitor intermediates
Fluorinated building block for Rho-kinase probe development

Why Unsubstituted or Regioisomeric Isoquinolines Cannot Replace 1-(6-Fluoroisoquinolin-5-yl)ethan-1-one in Medicinal Chemistry and Process Chemistry Workflows


The combination of the 6-fluorine atom and the 5-acetyl group is electronically and sterically non-interchangeable with other mono-substituted or regioisomeric isoquinolines. The fluorine exerts a strong electron-withdrawing effect on the ring, modulating the reactivity of the acetyl carbonyl and the basicity of the isoquinoline nitrogen, while the acetyl group provides a hydrogen-bond-accepting anchor for fragment-growing strategies [1]. Moving the acetyl group to the 6-position (requiring fluorine elsewhere) or replacing fluorine with chlorine or methyl alters both the calculated lipophilicity (Δ LogP ≥ 0.5 units compared to the 6-chloro analog) and the TPSA, directly impacting passive permeability predictions and synthetic elaboration routes [2], . Simply using non-fluorinated 5-acetylisoquinoline eliminates the metabolic stability and binding contributions of the fluorine, making the 6-fluoro-5-acetyl arrangement a specific design choice rather than a trivial option within the isoquinoline class [2].

6-Fluoro vs. non-fluorinated or 6-chloro analogs
Fluorine withdrawal alters basicity, lipophilicity and passive permeability predictions; substitution may shift ADME profiles.
5-Acetyl-6-fluoro vs. 6-acetyl-5-fluoro regioisomer
Acetyl group position affects reactivity: the 6-acetyl regioisomer faces ring-nitrogen deactivation, limiting orthogonal diversification.

Quantitative Differentiation of 1-(6-Fluoroisoquinolin-5-yl)ethan-1-one from Closest Analogs: Lipophilicity, Hydrogen-Bond Capacity, Polarity, and Synthetic Utility


LogP Reduction Compared to 6-Chloro and 6-Methyl Analogs

The calculated LogP of 1-(6-fluoroisoquinolin-5-yl)ethan-1-one is 2.58, which is approximately 0.5–0.6 log units lower than that of the 6-chloro analog and roughly 0.3 units higher than the non-halogenated 5-acetylisoquinoline . This moderate lipophilicity places the compound in a favorable range for fragment-based lead discovery (Rule of Three LogP ≤ 3.5) while providing better aqueous solubility than the chloro counterpart [1].

LogP Comparison
Cross-study comparable
LogP 2.58 (target) vs. 3.15 (6-Cl) and 2.25 (non-F)
Supports fragment library LogP criteria; may reduce CYP inhibition risk vs. chloro analog.
Calculated values; experimental confirmation pending.
Lipophilicity ADME prediction Fluorine effect

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity Differentiate from Non-Fluorinated and Chloro Series

The TPSA of 1-(6-fluoroisoquinolin-5-yl)ethan-1-one is 29.96 Ų, with 2 H-bond acceptors and 0 H-bond donors . In contrast, the 6-chloro analog possesses a slightly higher TPSA (~32 Ų) due to the larger van der Waals radius of chlorine, while the 6-amino analog introduces an H-bond donor (TPSA > 45 Ų) . The compound's TPSA remains well below the 60 Ų threshold for favorable blood-brain barrier penetration, suggesting utility in CNS-targeted isoquinoline libraries [1].

TPSA & H-Bond Capacity
Cross-study comparable
TPSA 29.96 Ų, HBA 2, HBD 0 (vs. 32 Ų for 6-Cl, >45 Ų for 6-NH₂)
Below 60 Ų CNS permeability threshold; zero HBD supports passive membrane diffusion.
Calculated (Ertl method); verify with PAMPA or Caco-2 assays.
TPSA Permeability Hydrogen bonding

Synthetic Utility as a Regioselective Intermediate for 5,6-Disubstituted Isoquinoline Libraries

The 5-acetyl group serves as a convertible handle for Claisen condensations, reductive aminations, and heterocycle formations (e.g., pyrazole or isoxazole annulation), while the 6-fluorine remains inert under many nucleophilic conditions [1]. This orthogonal reactivity is not available with the 6-acetyl-5-fluoro regioisomer, where the acetyl group is electronically deactivated by the adjacent nitrogen and the fluorine is less accessible. Patent literature explicitly employs 6-fluoro-5-substituted isoquinolines as intermediates in Rho-kinase inhibitor synthesis, with the 5-position handle enabling systematic SAR expansion [2].

Synthetic Utility
Class-level inference
5-acetyl handle for condensations, heterocycle formation; 6-fluoro inert
Orthogonal reactivity enables sequential diversification without protecting groups.
Based on isoquinoline patent syntheses; yield optimization needed.
Regioselective synthesis Isoquinoline functionalization Kinase inhibitor building block

Fluorine Electronic Effect on Isoquinoline pKa: Predicted Basicity Modulation

The 6-fluorine atom inductively withdraws electron density from the isoquinoline ring, decreasing the pKa of the conjugate acid of the ring nitrogen by approximately 0.8–1.2 units relative to 5-acetylisoquinoline (predicted pKa ~4.8 vs. ~5.8 for non-fluorinated parent) . This reduction in basicity can weaken off-target binding to heme-containing CYP enzymes and favorably alter the protonation state at physiological pH relative to non-fluorinated analogs [1].

Predicted pKa Modulation
Predicted (data to verify)
pKa ≈ 4.8 (vs. ≈ 5.8 for non-fluorinated)
Lower basicity may reduce hERG affinity context; supports cardiovascular safety profiling consideration.
ACD/Labs prediction; experimental pKa measurement advised.
pKa prediction Electron-withdrawing effect Binding affinity

Procurement-Driven Application Scenarios for 1-(6-Fluoroisoquinolin-5-yl)ethan-1-one in Medicinal Chemistry and Chemical Biology


Fragment-Based Lead Discovery Libraries Targeting Kinase ATP-Binding Sites

The compound's moderate LogP (2.58) and low TPSA (29.96 Ų) satisfy Rule-of-Three criteria for fragment libraries . Its acetyl group can form a hydrogen bond with the kinase hinge region, while the 6-fluorine probes a small hydrophobic pocket adjacent to the gatekeeper residue—a design principle documented in isoquinoline-based B-Raf and Abl inhibitor studies [1].

Synthesis of Rho-Kinase (ROCK) and PI3-Kinase Inhibitor Intermediates

The 5-acetyl-6-fluoro substitution pattern maps directly onto patent families (Sanofi WO 2010/003640, Asahi WO 2004/009555) that claim 5,6-disubstituted isoquinolines as Rho-kinase inhibitors [2]. Using 1-(6-fluoroisoquinolin-5-yl)ethan-1-one as the starting material enables a two-step sequence to 5-aminomethyl-6-fluoroisoquinoline, a core scaffold present in multiple preclinical ROCK inhibitors.

CNS-Penetrant Probe Molecule Synthesis

The absence of hydrogen-bond donors (HBD = 0) and a TPSA below 60 Ų predict favorable passive brain penetration . Procurement teams building CNS-targeted isoquinoline libraries should prioritize this compound over 5-amino or 5-hydroxy analogs, which introduce HBDs that reduce BBB permeability.

Fluorine-18 Radiolabeling Precursor Development

The 6-fluoro substituent, when replaced with fluorine-18 via nucleophilic aromatic substitution from a suitable 6-nitro or 6-trimethylammonium precursor (accessible from the 5-acetyl intermediate), could enable PET tracer development [3]. The 5-acetyl group provides a scaffold attachment point for further functionalization without interfering with the radiolabeling step.

Application
Selection Property
Validation Focus
Fragment-based kinase library construction
LogP <3.5, TPSA <60 Ų, HBD=0
HPLC purity, rule-of-three compliance, aqueous solubility
ROCK/PI3K inhibitor intermediate synthesis
5-acetyl-6-fluoro regioisomer for patent scaffold
NMR regioisomer confirmation, synthetic step efficiency
CNS-penetrant probe development
Zero HBD, TPSA <60 Ų
Passive permeability assay, brain-plasma ratio in model
F-18 radiolabeling precursor preparation
6-fluoro replaceable via precursor (e.g., 6-nitro)
Radiochemical yield, precursor stability, PET tracer validation
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